2-Bromo-4-(chloromethyl)-6-methoxypyridine molecular weight
2-Bromo-4-(chloromethyl)-6-methoxypyridine molecular weight
An In-depth Technical Guide to 2-Bromo-4-(chloromethyl)-6-methoxypyridine: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-(chloromethyl)-6-methoxypyridine, a key heterocyclic building block for pharmaceutical and agrochemical research. The document details the molecule's physicochemical properties, explores its synthetic pathways, and analyzes its reactivity with a focus on applications in medicinal chemistry. Detailed, field-proven experimental protocols, safety guidelines, and data visualizations are included to support researchers in the practical application of this versatile compound.
Introduction: The Strategic Value of Substituted Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. The strategic functionalization of the pyridine ring with halogens and reactive side chains, such as in 2-Bromo-4-(chloromethyl)-6-methoxypyridine, creates a highly versatile intermediate. This trifunctionalized building block offers orthogonal reactivity, enabling chemists to perform sequential and site-selective modifications.
The bromine atom at the 2-position is primed for metal-catalyzed cross-coupling reactions, the chloromethyl group at the 4-position serves as an excellent electrophile for nucleophilic substitution, and the methoxy group at the 6-position electronically modulates the ring and can influence the molecule's pharmacokinetic profile. This guide will dissect these features, providing both theoretical grounding and practical methodologies for leveraging this molecule in complex synthetic campaigns.
Core Molecular Profile
A precise understanding of the physicochemical properties of 2-Bromo-4-(chloromethyl)-6-methoxypyridine is fundamental for its effective use in research and development.
Physicochemical and Structural Data
The structural and key physicochemical properties of 2-Bromo-4-(chloromethyl)-6-methoxypyridine and its close structural analogs are summarized below. The molecular formula for the title compound is C₇H₇BrClNO.
| Property | 2-Bromo-4-(chloromethyl)-6-methoxypyridine | 2-Bromo-4-chloro-6-methoxypyridine[1][2] | 4-Bromo-2-chloro-6-methoxypyridine[3][4] | 2-Bromo-4-(bromomethyl)-6-methoxypyridine[5] |
| Molecular Formula | C₇H₇BrClNO | C₆H₅BrClNO | C₆H₅BrClNO | C₇H₇Br₂NO |
| Molecular Weight | 236.50 g/mol | 222.47 g/mol | 222.47 g/mol | 280.94 g/mol |
| CAS Number | Not available | 1196154-35-4 | 1196152-02-9 | 1805580-30-6 |
| Canonical SMILES | COC1=CC(CCl)=CC(Br)=N1 | COC1=CC(Cl)=CC(Br)=N1 | COC1=CC(Br)=CC(Cl)=N1 | COC1=CC(CBr)=CC(Br)=N1 |
| InChIKey | Not available | LZKBAUIQDZPBGF-UHFFFAOYSA-N | Not available | Not available |
| Purity (Typical) | >95% (Assumed) | 98% | 97% | Not specified |
| Physical Form | Solid (Predicted) | Solid | Not specified | Not specified |
Synthesis and Mechanistic Considerations
A plausible synthetic route would start from a corresponding 4-(hydroxymethyl)pyridine precursor. The critical step is the chlorination of the primary alcohol. Conventional reagents like thionyl chloride (SOCl₂) are effective but can be harsh and may lead to side reactions, such as the substitution of the bromine on the pyridine ring, especially at elevated temperatures[6][7]. A milder and more selective method involves the use of cyanuric chloride in the presence of DMF, which forms a Vilsmeier-Haack type reagent in situ for the chlorination.
Proposed Synthetic Workflow
The diagram below illustrates a proposed high-level workflow for the synthesis of the target molecule from a precursor.
Caption: Proposed workflow for the synthesis of 2-Bromo-4-(chloromethyl)-6-methoxypyridine.
Detailed Experimental Protocol: Chlorination of 2-Bromo-4-(hydroxymethyl)-6-methoxypyridine
This protocol is adapted from established procedures for the chlorination of hydroxymethylpyridines[6][7].
Materials:
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2-Bromo-4-(hydroxymethyl)-6-methoxypyridine
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Cyanuric chloride
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Deionized water
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reagent Preparation: In a fume hood, to a dry round-bottom flask equipped with a magnetic stir bar, add cyanuric chloride (1.05 equivalents) and a minimal amount of anhydrous DMF (e.g., 2-3 mL per gram of cyanuric chloride). Stir the mixture at room temperature for 30-60 minutes to form the active chlorinating adduct.
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Reactant Addition: Dissolve the starting material, 2-Bromo-4-(hydroxymethyl)-6-methoxypyridine (1.0 equivalent), in anhydrous DCM.
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Reaction: Add the solution of the starting material dropwise to the stirred suspension of the chlorinating adduct at 0 °C (ice bath).
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Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
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Quenching and Workup: Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Bromo-4-(chloromethyl)-6-methoxypyridine.
Reactivity and Synthetic Applications
The utility of 2-Bromo-4-(chloromethyl)-6-methoxypyridine stems from the differential reactivity of its functional groups, which allows for a range of selective transformations.
Key Reaction Pathways
Caption: Orthogonal reactivity of 2-Bromo-4-(chloromethyl)-6-methoxypyridine.
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Nucleophilic Substitution at the Chloromethyl Group: The chloromethyl group is a reactive electrophilic site, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of various functionalities, such as amines, azides (for subsequent reduction to amines or click chemistry), thiols, and cyanides. This reaction is typically the most facile and proceeds under milder conditions than reactions at the C2-bromo position.
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Palladium-Catalyzed Cross-Coupling at the Bromo Group: The C2-bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than a C-Cl bond in the oxidative addition step of the catalytic cycle[8]. This allows for selective Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and other coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These reactions are fundamental in building molecular complexity in drug discovery programs. Halogenated pyridines are known to be key intermediates in the synthesis of kinase inhibitors and other therapeutic agents[3].
Safety and Handling
As a halogenated and reactive organic compound, 2-Bromo-4-(chloromethyl)-6-methoxypyridine requires careful handling to minimize exposure and risk. While a specific Safety Data Sheet (SDS) is not available, data from structurally similar compounds provide essential guidance.
Hazard Profile (Inferred from Analogs):
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Irritation: Causes skin and serious eye irritation[1].
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Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled[9].
-
Respiratory Effects: May cause respiratory irritation[9].
Recommended Handling Procedures:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If handling as a powder or if ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents[9].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2-Bromo-4-(chloromethyl)-6-methoxypyridine is a high-value synthetic intermediate with significant potential in drug discovery and development. Its trifunctional nature allows for selective and sequential chemical modifications, providing a powerful platform for the synthesis of complex molecular architectures. By understanding its core properties, synthetic routes, and reactivity patterns, researchers can effectively integrate this building block into their synthetic strategies to accelerate the discovery of new chemical entities. Adherence to strict safety protocols is paramount when handling this reactive compound.
References
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Chem-Impex. (n.d.). 2-Bromo-6-chloro-4-methylpyridine. Retrieved from [Link]
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MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]
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Anichem. (n.d.). 2-bromo-4-(chloromethyl)-6-methylpyridine In Stock. Retrieved from [Link]
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Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]
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PubChemLite. (n.d.). 2-bromo-4-chloro-6-methoxypyridine (C6H5BrClNO). Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4-methoxypyridine. Retrieved from [Link]
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